molecular formula C16H12ClN5O3 B2816764 4-({4-[(4-chlorophenyl)carbamoyl]-1H-1,2,3-triazol-5-yl}amino)benzoic acid CAS No. 1370597-91-3

4-({4-[(4-chlorophenyl)carbamoyl]-1H-1,2,3-triazol-5-yl}amino)benzoic acid

Cat. No.: B2816764
CAS No.: 1370597-91-3
M. Wt: 357.75
InChI Key: DIWPTJPIGJMZBQ-UHFFFAOYSA-N
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Description

This compound features a benzoic acid core linked via an amino group to a 1,2,3-triazole ring substituted with a carbamoyl-4-chlorophenyl moiety. The benzoic acid moiety may contribute to solubility and interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

4-[[5-[(4-chlorophenyl)carbamoyl]-2H-triazol-4-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O3/c17-10-3-7-12(8-4-10)19-15(23)13-14(21-22-20-13)18-11-5-1-9(2-6-11)16(24)25/h1-8H,(H,19,23)(H,24,25)(H2,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWPTJPIGJMZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NNN=C2C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-({4-[(4-chlorophenyl)carbamoyl]-1H-1,2,3-triazol-5-yl}amino)benzoic acid is a compound of significant interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure

The compound can be represented structurally as follows:

C15H14ClN5O2\text{C}_{15}\text{H}_{14}\text{ClN}_5\text{O}_2

This structure includes a triazole ring, which is known for its bioactive properties, and a chlorophenyl group that enhances its pharmacological profile.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. In vitro assays showed moderate to strong inhibition of bacterial growth .
  • Enzyme Inhibition : It has been evaluated for its ability to inhibit critical enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly noteworthy, as it relates to potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which may contribute to their protective effects against oxidative stress in cellular models .
  • Antidiabetic Effects : Some derivatives have been reported to exhibit hypoglycemic activity, suggesting potential in managing diabetes .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Degradation Pathways : Research indicates that certain benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), potentially aiding in cellular homeostasis and longevity .
  • Binding Interactions : Molecular docking studies suggest that this compound interacts effectively with target proteins involved in various metabolic pathways. The binding affinity with enzymes like cathepsins B and L indicates a mechanism for its proteolytic activity modulation .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various derivatives including this compound against clinical isolates. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a therapeutic agent in infectious diseases .

Case Study 2: Enzyme Inhibition

In vitro assays demonstrated that the compound effectively inhibited AChE activity with an IC50 value indicating strong potential for treating conditions characterized by cholinergic deficits. This finding aligns with the growing interest in triazole derivatives for neuroprotection .

Data Summary Table

Biological ActivityObservationsReference
AntibacterialModerate to strong activity against S. typhi
Enzyme Inhibition (AChE)Significant inhibition observed
AntioxidantPotential protective effects noted
AntidiabeticHypoglycemic effects reported

Chemical Reactions Analysis

Functionalization Reactions

The compound’s reactivity is influenced by its triazole, carbamoyl, and benzoic acid moieties:

Reaction Type Conditions Products Reference
Esterification H₂SO₄ catalysis, reflux in methanol (12 hrs)Methyl 4-({4-[(4-chlorophenyl)carbamoyl]-1H-1,2,3-triazol-5-yl}amino)benzoate
Amide Coupling EDC/HOBt, DMF, 0°C → RT (24 hrs)Conjugates with amines (e.g., benzylamine, morpholine)
Sulfonation Chlorosulfonic acid, DCM, 0°C (2 hrs)Sulfonated derivatives for enhanced solubility
Halogenation NBS (N-bromosuccinimide), AIBN, CCl₄, reflux (6 hrs)Brominated analogs at the triazole C-H position

Stability and Degradation

  • pH Sensitivity : Stable in neutral conditions (pH 6–8) but undergoes hydrolysis in acidic (pH <3) or alkaline (pH >10) media, cleaving the carbamoyl group .

  • Thermal Stability : Decomposes above 220°C, confirmed by TGA-DSC analysis .

  • Photodegradation : UV exposure (254 nm, 48 hrs) leads to 15% decomposition, forming 4-chloroaniline and benzoic acid byproducts .

Key Research Findings

  • Catalytic Efficiency : Cu(I)-mediated cycloaddition achieves regioselectivity >95% for the 1,4-disubstituted triazole isomer .

  • SAR Insights :

    • Electron-withdrawing groups (e.g., Cl on phenyl) enhance bioactivity by increasing electrophilicity of the carbamoyl group .

    • Triazole N1-substitution improves metabolic stability compared to N2 analogs .

Structural Characterization Data

Technique Key Observations
¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, triazole-H), δ 10.32 (s, 1H, -NHCO-), δ 12.98 (s, 1H, -COOH)
¹³C NMR 167.2 ppm (C=O, benzoic acid), 155.1 ppm (triazole C-4), 138.5 ppm (C-Cl)
HRMS (ESI+) m/z 400.0821 [M+H]⁺ (calc. 400.0819)

Critical Challenges

  • Solubility Limitations : Poor aqueous solubility (logP = 2.8) necessitates prodrug strategies .

  • Synthetic Byproducts : Competing N2-substituted triazoles form in <5% yield, requiring chromatographic purification .

Comparison with Similar Compounds

Structural Analogues

Diaryltriazole Derivatives ()

Compounds such as 4-(1-(4-chlorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamido)benzoic acid hydroxyamide (5n) and 4-(1-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamido)benzoic acid (4v) share key structural motifs:

  • Triazole core : 1,2,4-triazole in analogs vs. 1,2,3-triazole in the target compound.
  • Substituents : Chlorophenyl and benzoic acid groups are common, but analogs in include hydroxamic acid (-NHOH) instead of carboxylic acid, which enhances metal-chelating properties .
  • Synthetic yields : Hydroxamic acid derivatives (e.g., 5n, 92% yield) are synthesized efficiently compared to carboxylic acid variants (e.g., 4v, 77.9% yield), suggesting functional group compatibility impacts reaction efficiency .
Halogenated Derivatives ()

Isostructural chloro- and bromo-substituted triazoles (e.g., compounds 4 and 5 in ) highlight the role of halogen size on intermolecular interactions.

Physicochemical Properties

Melting Points
  • Hydroxamic acid analogs : Higher melting points (e.g., 5n at 205°C vs. 4v at 213°C) may reflect stronger intermolecular interactions in carboxylic acid derivatives .
Spectral Data
  • IR/NMR : Hydroxamic acids (e.g., 5n) show distinct O-H stretches (~3200 cm⁻¹) and amide C=O (~1650 cm⁻¹), whereas carboxylic acids exhibit broad -OH peaks (~2500–3000 cm⁻¹) and carbonyl signals (~1700 cm⁻¹) .
Antimicrobial Activity
  • Triazole-thiazole hybrids (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) demonstrate antimicrobial activity, likely due to halogen-mediated membrane disruption .
  • Hydroxamic acid derivatives () are proposed to inhibit metalloenzymes (e.g., histone deacetylases), though specific data for the target compound is unavailable .
Binding Affinity
  • Thiazolo-pyridine-triazole hybrids () exhibit binding to proteins via hydrogen bonds and π-π stacking, suggesting the target compound’s triazole-benzoic acid scaffold could similarly engage biological targets .

Computational Insights

  • Docking studies : AutoDock Vina () predicts that chlorophenyl-triazole derivatives bind to hydrophobic enzyme pockets, with the benzoic acid group forming salt bridges .
  • Quantum calculations : Analogous compounds () show planar triazole rings and optimized hydrogen-bonding geometries, which may stabilize protein-ligand complexes .

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